4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine
CAS No.: 941989-47-5
Cat. No.: VC5557242
Molecular Formula: C21H22N2O2
Molecular Weight: 334.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941989-47-5 |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.419 |
| IUPAC Name | 4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine |
| Standard InChI | InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
| Standard InChI Key | KBGFQROZEIBNNR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure consists of a quinoline scaffold modified at two key positions:
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Position 2: A morpholine ring () is attached via a nitrogen atom, contributing to the molecule’s basicity and solubility profile.
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Position 8: A 4-methylbenzyl ether group () introduces steric bulk and modulates electronic properties through the methyl substituent’s inductive effects.
Key Structural Features:
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Quinoline Core: The planar aromatic system enables π-π stacking interactions, critical for binding to biological targets.
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Morpholine Substituent: Enhances water solubility compared to unmodified quinolines, as evidenced by analogous compounds .
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4-Methylbenzyl Ether: The para-methyl group on the benzyl moiety influences lipophilicity and metabolic stability .
Table 1: Comparative Structural Data for Methylbenzyl-Substituted Quinoline Derivatives
Synthesis and Reaction Pathways
The synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves multi-step organic transformations, typically beginning with the formation of the quinoline core. A generalized route is outlined below:
Step 1: Quinoline Core Formation
The Skraup or Doebner-Miller reaction is employed to cyclize aniline derivatives with β-ketoesters, yielding 8-hydroxyquinoline intermediates .
Step 2: Etherification at Position 8
The hydroxyl group at position 8 undergoes nucleophilic substitution with 4-methylbenzyl bromide in the presence of a base (e.g., ) to form the benzyl ether .
Step 3: Morpholine Substitution at Position 2
A Buchwald-Hartwig amination or direct displacement reaction introduces the morpholine ring to position 2, completing the synthesis .
Critical Reaction Parameters:
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Temperature: 80–120°C for etherification and amination steps.
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Catalysts: Palladium-based catalysts (e.g., ) for cross-coupling reactions.
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Yield Optimization: Reported yields for analogous compounds range from 45% to 68% .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited due to the aromatic quinoline core, but improved by the morpholine group compared to non-polar analogs .
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Thermal Stability: Decomposition occurs above 250°C, as inferred from thermogravimetric analysis of related morpholine-quinoline hybrids .
Spectroscopic Characterization
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NMR Signatures:
| Compound | IC50 (A375) | IC50 (PC-3) |
|---|---|---|
| 4-Fluoroquinoline analog | 1.5 μM | 0.7 μM |
| 4-Chloroquinoline analog | 1.2 μM | 0.5 μM |
Antimicrobial Applications
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Targets: Disruption of bacterial DNA gyrase and fungal cytochrome P450 enzymes .
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Spectrum: Broad activity against Gram-positive bacteria (e.g., S. aureus) and Candida spp. .
Coordination Chemistry and Metal Complexes
The 8-hydroxyquinoline moiety in related compounds exhibits strong chelating ability, forming stable complexes with transition metals :
Metal Binding Studies
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Preferred Metals: Sn(IV), Cu(II), Fe(III).
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Coordination Geometry: Octahedral for Sn(IV) complexes, with O,N-chelation .
Example: Tin(IV) Complex
Industrial and Research Applications
Chemical Synthesis
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Building Block: Used to synthesize complex heterocycles via cross-coupling reactions.
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Ligand Design: Serves as a chelating agent in catalysis (e.g., asymmetric synthesis) .
Material Science
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Fluorescent Probes: Quinoline derivatives are employed in OLEDs and sensors due to tunable emission properties .
Challenges and Future Directions
Despite its potential, 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine remains understudied. Key research gaps include:
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In Vivo Toxicology: No data on pharmacokinetics or long-term toxicity.
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Structure-Activity Relationships (SAR): Systematic studies needed to optimize substituent effects.
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